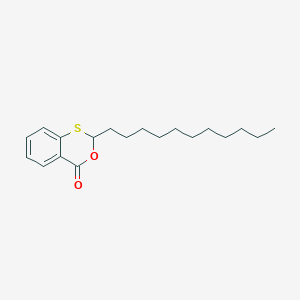

2-Undecyl-3,1-benzoxathiin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

6629-34-1 |

|---|---|

Molecular Formula |

C19H28O2S |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

2-undecyl-3,1-benzoxathiin-4-one |

InChI |

InChI=1S/C19H28O2S/c1-2-3-4-5-6-7-8-9-10-15-18-21-19(20)16-13-11-12-14-17(16)22-18/h11-14,18H,2-10,15H2,1H3 |

InChI Key |

PLXQGGOKMAIBCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1OC(=O)C2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Undecyl 3,1 Benzoxazin 4 One

Conventional Synthetic Routes to the 2-Undecyl-3,1-benzoxazin-4-one Core

Traditional methods for the synthesis of the 2-undecyl-3,1-benzoxazin-4-one scaffold have historically relied on two principal strategies: the cyclocondensation of anthranilic acid derivatives and the use of carboxylic acid chlorides. These foundational methods continue to be relevant in organic synthesis.

Cyclocondensation Reactions Employing Anthranilic Acid Derivatives

A cornerstone in the synthesis of 2-substituted-3,1-benzoxazin-4-ones is the reaction of anthranilic acid with a suitable acylating agent, followed by cyclization. uomosul.edu.iqcbspd.comrsc.org For the specific synthesis of 2-undecyl-3,1-benzoxazin-4-one, this involves the acylation of anthranilic acid with dodecanoyl chloride. The initial reaction forms the intermediate, N-dodecanoylanthranilic acid. Subsequent cyclodehydration of this intermediate yields the desired 2-undecyl-3,1-benzoxazin-4-one.

A common dehydrating agent used for this cyclization step is acetic anhydride (B1165640). uomosul.edu.iqnih.gov The reaction typically involves heating the N-acylanthranilic acid with acetic anhydride. uomosul.edu.iq The general mechanism involves the activation of the carboxylic acid group by forming a mixed anhydride with acetic anhydride, which is then susceptible to intramolecular nucleophilic attack by the amide oxygen, leading to the closure of the oxazinone ring.

Utilization of Carboxylic Acid Chlorides in Benzoxazinone (B8607429) Formation

A direct and widely employed method for the synthesis of 2-substituted-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with two equivalents of a carboxylic acid chloride in the presence of a base, such as pyridine. uomosul.edu.iqrsc.org In the context of synthesizing 2-undecyl-3,1-benzoxazin-4-one, dodecanoyl chloride would be the carboxylic acid chloride of choice.

The established mechanism for this reaction suggests that one molecule of the dodecanoyl chloride acylates the amino group of anthranilic acid. The second molecule of dodecanoyl chloride reacts with the carboxylic acid group to form a mixed anhydride. This activated intermediate then undergoes intramolecular cyclization, with the loss of a molecule of dodecanoic acid, to yield the final 2-undecyl-3,1-benzoxazin-4-one product. uomosul.edu.iq

Modern and Efficient Synthetic Approaches to 2-Undecyl-3,1-benzoxazin-4-one

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of one-pot synthesis protocols and catalyst-assisted procedures for the construction of the benzoxazinone core.

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, thereby saving time and resources. For the synthesis of 2-undecyl-3,1-benzoxazin-4-one, a one-pot approach would typically involve the reaction of anthranilic acid and dodecanoyl chloride in a single reaction vessel, followed by the in-situ addition of a cyclizing agent. researchgate.net

A notable example of a one-pot method involves the use of cyanuric chloride in the presence of a base like triethylamine. nih.govresearchgate.net In this procedure, anthranilic acid is first acylated with dodecanoyl chloride to form N-dodecanoylanthranilic acid. Subsequently, cyanuric chloride is added to the reaction mixture, which acts as a powerful dehydrating agent to facilitate the cyclization to 2-undecyl-3,1-benzoxazin-4-one under mild conditions. researchgate.net

Catalyst-Assisted Synthetic Procedures

The use of catalysts can significantly enhance the efficiency and selectivity of benzoxazinone synthesis. While many catalytic systems have been developed for aryl-substituted benzoxazinones, these methodologies can often be adapted for their alkyl counterparts.

For instance, copper-catalyzed methods have been reported for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. One such approach involves a copper-catalyzed tandem intramolecular C-N coupling and rearrangement process. Palladium-catalyzed carbonylative coupling reactions have also emerged as a powerful tool for constructing the benzoxazinone ring system. These methods often exhibit high functional group tolerance and can provide good to excellent yields of the desired products.

Isolation and Purification Strategies for 2-Undecyl-3,1-benzoxazin-4-one

The isolation and purification of the final 2-undecyl-3,1-benzoxazin-4-one product are critical steps to ensure its chemical purity. The choice of purification technique depends on the nature of the impurities present and the scale of the reaction.

Following the completion of the reaction, a typical work-up procedure involves quenching the reaction mixture, followed by extraction with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization is a commonly employed technique for the purification of solid organic compounds. The crude 2-undecyl-3,1-benzoxazin-4-one can be dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The choice of solvent is crucial for effective purification.

Column chromatography is another powerful purification technique, particularly useful for separating mixtures that are difficult to purify by recrystallization. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For a non-polar compound like 2-undecyl-3,1-benzoxazin-4-one, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is often a good starting point for elution.

The purity of the final product is typically confirmed by analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Transformations and Derivatization of 2 Undecyl 3,1 Benzoxazin 4 One

Nucleophilic Reactions at the Benzoxazinone (B8607429) Moiety

The oxazinone ring of 2-undecyl-3,1-benzoxazin-4-one is readily opened by a range of nucleophiles, leading to the formation of N-acylanthranilic acid derivatives, which can then cyclize to form new heterocyclic rings. This reactivity profile has been extensively exploited for the synthesis of biologically relevant molecules.

Reactivity with Primary and Secondary Amines to Afford Quinazolin-4(3H)-ones

The reaction of 2-substituted-3,1-benzoxazin-4-ones with primary and secondary amines is a well-established method for the synthesis of quinazolin-4(3H)-ones. researchgate.netuomosul.edu.iq The reaction proceeds via a nucleophilic attack of the amine on the C4-carbonyl group of the benzoxazinone, leading to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization through the elimination of a water molecule affords the corresponding 2,3-disubstituted quinazolin-4(3H)-one. researchgate.net The reaction conditions can influence the outcome, with some reactions proceeding smoothly in solvents like diethyl ether, while others may require heating. uomosul.edu.iq

For instance, the reaction of 2-methyl-3,1-(4H)-benzoxazin-4-one with pyrrolidine (B122466) in diethyl ether has been reported to yield a mixture of an acetamidinium (B1228376) salt and 2-acetamido-N-pyridinobenzamide. uomosul.edu.iq

Table 1: Synthesis of Quinazolin-4(3H)-ones from 2-Substituted Benzoxazinones and Primary Aromatic Amines uomosul.edu.iq

| R | R' | X | Y |

| H | Me | NCH2OC6H5 | 4-NO2 |

| H | Me | NCH2OC6H5 | H |

| Br | Me | NCH2OC6H5 | Br |

| I | Me | NCH2OC6H5 | I |

| 4-NO2 | Et | - | - |

Reactions with Hydrazine (B178648) and its Derivatives Leading to Functionalized Quinazolinones

Hydrazine and its derivatives are potent nucleophiles that react readily with 2-undecyl-3,1-benzoxazin-4-one to yield a variety of functionalized quinazolinones. The initial reaction involves the nucleophilic attack of the hydrazine at the C4 position, leading to ring opening and the formation of an N-acylanthranilic acid hydrazide. This intermediate can then undergo intramolecular cyclization to form a 3-amino-4(3H)-quinazolinone. researchgate.netsemanticscholar.org

The Wolff-Kishner reaction, which involves the treatment of a carbonyl compound with hydrazine in the presence of a strong base like KOH, provides a method for the complete reduction of the carbonyl group to a methylene (B1212753) group. pressbooks.publibretexts.org While this specific reaction is for carbonyl reduction, the underlying reactivity of hydrazine with carbonyls is relevant. The reaction of a hydrazone intermediate, formed from the initial condensation of hydrazine with a carbonyl, is key. pressbooks.publibretexts.org This hydrazone can then be converted to the corresponding alkane under basic conditions. libretexts.org

Furthermore, the reaction of 6-bromo-(4H)-3,1-benzoxazin-4-one with hydrazine hydrate (B1144303) has been utilized to synthesize 3-amino-4(3H) quinazolinone, which serves as a precursor for constructing further heterocyclic systems like triazino[2,3-c]quinazoline and thiazole (B1198619) derivatives. researchgate.net

Interaction with Active Methylene Compounds for Novel Heterocycle Synthesis

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are valuable reagents for C-C bond formation. The reaction of 2-methyl-3,1-benzoxazin-4-one with active methylene compounds under basic conditions leads to C-acylation, forming intermediates that can be cyclized to produce 3-substituted 4-hydroxyquinolin-2(1H)-ones. rsc.orgelectronicsandbooks.com This reaction provides a route to quinoline-2,4-dione derivatives, which are of significant biological interest. electronicsandbooks.com

An interesting heterocyclic transformation has been observed when 6,8-dibromo-(4H)-3,1-benzoxazinone reacts with malononitrile (B47326) in the presence of sodium ethoxide, resulting in the formation of a 4-hydroxy-3-cyanoquinoline derivative. semanticscholar.org This quinoline (B57606) derivative can be further functionalized, for example, by reaction with phenyl isocyanate to yield an oxazinoquinoline. semanticscholar.org

Annulation and Ring-Fusion Strategies for Fused Heterocyclic Compounds

The reactivity of the 2-undecyl-3,1-benzoxazin-4-one scaffold extends beyond simple nucleophilic additions, enabling its use in annulation and ring-fusion strategies to construct more complex, polycyclic heterocyclic systems. These strategies often involve multi-component reactions or tandem cyclization sequences.

Synthesis of Indeno[1,2-c]isoquinoline Derivatives

The synthesis of indeno[1,2-c]isoquinoline derivatives, a class of compounds with potential anticancer activity, can be achieved through multi-step reaction sequences. nih.gov One approach involves the condensation of substituted Schiff bases with homophthalic anhydrides to produce cis-3-aryl-4-carboxyisoquinolones. These intermediates are then cyclized in the presence of thionyl chloride to yield the indenoisoquinoline core. nih.gov While not a direct reaction of 2-undecyl-3,1-benzoxazin-4-one, this highlights a strategy for constructing fused systems that could potentially be adapted. More direct methods for the synthesis of indeno[1,2-b]quinoline derivatives involve one-pot, three-component reactions utilizing enaminones. psu.edu

Generation of Pyrido[2,3-d]pyrimidines and Thiazolo[3,2-a]pyridines

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through the cyclization of o-aminonicotinonitrile derivatives. nih.gov These precursors can be acylated or thioacylated, followed by intramolecular heterocyclization to yield the desired fused pyrimidine (B1678525) ring system. nih.gov

Thiazolo[3,2-a]pyridines can be synthesized through various routes, including the ternary condensation of aromatic aldehydes, malononitrile, and thioglycolic acid. researchgate.net Another approach involves a five-component cascade reaction utilizing cyanoacetohydrazide, acetophenone (B1666503) derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and cysteamine (B1669678) hydrochloride. nih.govrsc.org This latter method proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. nih.gov

Formation of Pyrano[2,3-b]benzopyrroles and Related Structures

The synthesis of complex heterocyclic structures such as pyrano[2,3-b]benzopyrroles from benzoxazinone precursors is a plausible but undocumented transformation for the 2-undecyl derivative. The construction of such fused systems would likely require a multi-step sequence, potentially involving the introduction of further functionality onto the benzoxazinone core or the undecyl side chain. While syntheses of related pyranopyrazole and pyrrolopyridine systems are known, a direct pathway from a 2-alkyl-3,1-benzoxazin-4-one is not established. nih.gov

Modifications and Substitutions on the Undecyl Side Chain

Research into the functionalization of the undecyl side chain of 2-undecyl-3,1-benzoxazin-4-one is not currently available. Such modifications could, in principle, be achieved through various aliphatic C-H activation strategies or by introducing unsaturation or functional groups into the undecyl chain prior to its incorporation into the benzoxazinone ring. However, no published studies demonstrate these approaches for this specific compound.

Exploration of Dynamic vs. Static Benzoxazinone Reactivity

The concepts of dynamic versus static reactivity in the context of benzoxazinones refer to the conformational flexibility and electronic properties of the molecule, which can influence its reaction pathways. For 2-undecyl-3,1-benzoxazin-4-one, the long, flexible undecyl chain could potentially influence the conformational dynamics of the entire molecule. This might affect the accessibility of the reactive sites within the benzoxazinone core. However, without experimental or computational studies on this specific molecule, any discussion of its dynamic versus static reactivity would be purely speculative.

Advanced Spectroscopic and Analytical Characterization of 2 Undecyl 3,1 Benzoxazin 4 One Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. purdue.edu For 2-undecyl-3,1-benzoxazin-4-one, the IR spectrum will exhibit characteristic absorption bands corresponding to the key structural features.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the lactone ring, typically appearing in the range of 1750-1765 cm⁻¹. nih.gov The C-O-C stretching vibrations of the oxazinone ring also give rise to distinct bands. Additionally, the aromatic C-H and C=C stretching vibrations will be observable, as will the aliphatic C-H stretching and bending vibrations of the long undecyl chain. The presence and specific positions of these bands provide confirmatory evidence for the benzoxazinone (B8607429) core and the undecyl substituent.

Table 2: Characteristic IR Absorption Frequencies for 2-Alkyl-3,1-benzoxazin-4-one Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1750 - 1765 nih.gov |

| Aromatic C=C | Stretch | ~1615 nih.gov |

| C-O-C | Stretch | - |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

Data is based on analogs like 2-ethyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one and 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one. nih.gov

Mass Spectrometry (MS and HRMS) for Molecular Formula Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. uab.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov

In the mass spectrum of 2-undecyl-3,1-benzoxazin-4-one, the molecular ion peak [M]⁺ will be observed, corresponding to the exact mass of the molecule. For derivatives, adduct ions such as [M+H]⁺ or [M+Na]⁺ are often detected, particularly with soft ionization techniques like electrospray ionization (ESI). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion can undergo characteristic fragmentation pathways, leading to the formation of stable fragment ions. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. chemguide.co.uk Common fragmentation patterns for benzoxazinones may involve cleavage of the alkyl chain or opening of the oxazinone ring. nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). mdpi.com The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned formula. For 2-undecyl-3,1-benzoxazin-4-one (C₁₉H₂₇NO₂), the expected elemental composition would be calculated and compared against the experimental results.

Table 3: Theoretical Elemental Composition of 2-Undecyl-3,1-benzoxazin-4-one (C₁₉H₂₇NO₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 19 | 228.209 | 75.70% |

| Hydrogen (H) | 1.008 | 27 | 27.216 | 9.03% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.65% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 10.62% |

| Total | 301.42 | 100.00% |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., TLC)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) is a simple, rapid, and versatile method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. nih.gov By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the individual components will separate based on their differential adsorption to the stationary phase. A pure compound should ideally appear as a single spot on the TLC plate.

Column chromatography, often using silica (B1680970) gel as the stationary phase, is a preparative technique used to purify the desired compound from a mixture. rsc.org By carefully selecting the eluent, the components of the mixture can be separated and collected as individual fractions, yielding the purified 2-undecyl-3,1-benzoxazin-4-one.

Biological Activity Research of 2 Undecyl 3,1 Benzoxazin 4 One and Its Derivatives

Research on Antineoplastic and Cytotoxic Potential

The quest for novel therapeutic agents has led researchers to investigate the biological activities of various synthetic compounds, including the 2-undecyl-3,1-benzoxazin-4-one scaffold and its derivatives. These compounds have emerged as a subject of interest in oncology research due to their demonstrated cytotoxic effects against several human cancer cell lines. The core structure of 4H-3,1-benzoxazin-4-one, when modified with various substituents, has shown a range of antineoplastic activities, prompting deeper investigation into its potential as a basis for new cancer chemotherapeutics.

Derivatives of 2-undecyl-3,1-benzoxazin-4-one have been synthesized and evaluated for their cytotoxic potential across a panel of human cancer cell lines. For instance, a series of 6-iodo-2-undecylquinazolin-4(3H)-ones, prepared from a 6-iodo-2-undecyl-4H-benzoxazin-4-one precursor, were screened for their in vitro antitumor activity. researchgate.net These compounds were tested against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines, with some derivatives showing remarkable broad-spectrum antitumor activity. researchgate.net

Further studies on other benzoxazinone (B8607429) derivatives have substantiated the scaffold's potential. A series of 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were assessed against cell lines including lung (A549), liver (Huh7), breast (MCF-7), and colon (HCT-116). researchgate.net Specific compounds from this series demonstrated potent inhibitory effects, particularly against the A549 lung cancer cell line. researchgate.net Another study on a 2-(3,4-dichlorophenyl) substituted benzoxazinone reported moderate cytotoxicity against the MCF-7 breast cancer cell line. pjps.pk The collective results indicate that the benzoxazinone core is a viable pharmacophore for developing cytotoxic agents, with efficacy depending on the specific substitutions and the target cancer cell type.

In Vitro Cytotoxicity of Benzoxazinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Compound 14b (2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one linked 1,2,3-triazole) | A549 (Lung) | 7.59 ± 0.31 μM | researchgate.net |

| Compound 14c (2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one linked 1,2,3-triazole) | A549 (Lung) | 18.52 ± 0.59 μM | researchgate.net |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] researchgate.netnih.govoxazin-4-one | MCF-7 (Breast) | 70.74 ± 3.95 µg/mL | pjps.pk |

| 6-iodo-2-undecylquinazolin-4(3H)-one derivatives | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Showed remarkable broad-spectrum activity | researchgate.net |

A primary mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis, often preceded by a halt in the cell division cycle. Research into benzoxazinone derivatives confirms their involvement in these critical cellular processes. Studies have shown that certain 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives can induce significant apoptosis in cancer cells. researchgate.net The perturbation of microtubule dynamics is a known trigger for cell-cycle arrest at the G2/M phase, which prevents mitotic division and can subsequently lead to apoptosis. mdpi.com

This pro-apoptotic activity is a recurring theme among related heterocyclic compounds. For example, certain benzoxazole (B165842) and benzimidazole (B57391) derivatives have been shown to effectively suppress cell cycle progression and trigger apoptosis. nih.govnih.govmdpi.com In some cases, this is achieved by disrupting the mitochondrial signaling pathway, a central component of the apoptotic cascade. nih.gov For eugenol-derived benzoxazine (B1645224) compounds, apoptosis is also suggested as the likely mechanism of anticancer action. nih.gov These findings collectively suggest that the induction of cell cycle arrest and apoptosis is a key strategy employed by this class of compounds to inhibit tumor cell proliferation.

To understand the anticancer effects of these compounds at a molecular level, researchers explore the specific signaling pathways they modulate. A crucial family of proteins regulating apoptosis is the B-cell lymphoma 2 (BCL-2) family. nih.gov In many cancers, anti-apoptotic proteins like BCL-2 are overexpressed, capturing and neutralizing pro-apoptotic proteins, which allows cancer cells to evade programmed cell death and continue to proliferate. youtube.com

A promising therapeutic strategy involves the use of small-molecule inhibitors that bind directly to BCL-2. youtube.comnih.gov These inhibitors occupy a surface pocket on the BCL-2 protein, causing it to release the captured pro-apoptotic proteins. nih.govyoutube.com Once liberated, these proteins can signal the cell to initiate the self-destruct sequence of apoptosis. youtube.com The discovery of cell-permeable molecules that can bind to this BCL-2 pocket has provided a valuable chemical tool for studying apoptotic pathways and developing new therapeutic agents. nih.gov While the direct interaction of 2-undecyl-3,1-benzoxazin-4-one with BCL-2 has not been definitively established in the available literature, the compound's demonstrated ability to induce apoptosis suggests that interference with the BCL-2 pathway is a plausible and important area for future investigation.

Antimicrobial and Antifungal Activity Studies

Beyond their antineoplastic potential, benzoxazinone derivatives have also been investigated for their ability to combat microbial and fungal pathogens. The versatile pharmacophore of the 1,4-benzoxazin-3-one framework has been shown to possess both antibacterial and antifungal properties, making it a scaffold of interest for the development of new antimicrobial agents. frontiersin.org

The benzoxazinone structure has been identified as a promising backbone for antibacterial agents. researchgate.net Derivatives of this scaffold have been screened for activity against a variety of bacteria. For example, quinazolinones, which can be synthesized from benzoxazinone precursors, have been tested against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net The consistent finding that 1,3-benzoxazin-4-one and 1,4-benzoxazin-3-one derivatives possess antibacterial properties underscores the potential of this chemical class in addressing bacterial infections. frontiersin.orgresearchgate.net

Antibacterial Activity Spectrum of Benzoxazinone Derivatives

| Derivative Class | Bacterial Strain(s) | Observed Activity | Source |

|---|---|---|---|

| Quinazolinones (from benzoxazinone) | Staphylococcus aureus, Escherichia coli | Screened for activity | researchgate.net |

| 1,3-Benzoxazin-4-one derivatives | General Bacteria | Reported as promising antibacterial agents | researchgate.net |

| 1,4-Benzoxazin-3-one derivatives | General Bacteria | Confirmed antibacterial properties | frontiersin.org |

The antifungal properties of benzoxazinone derivatives have been evaluated against a range of fungal species, including those of clinical and agricultural significance. Several studies have highlighted the efficacy of these compounds against Candida albicans, an opportunistic yeast that can cause serious infections in humans. nih.govresearchgate.net Novel 1,4-benzoxazine analogues, in particular, have demonstrated appreciable anti-Candida activity. nih.gov

Furthermore, research has extended to phytopathogenic fungi. A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were specifically tested for their in vitro antifungal activities against agricultural pathogens, including Gibberella zeae and Pellicularia sasakii. frontiersin.orgnih.gov The results indicated that some of these synthesized compounds possess moderate to good inhibitory activity against these fungal strains, highlighting their potential application in crop protection. frontiersin.orgnih.gov

Antifungal Activity of Benzoxazinone Derivatives

| Derivative | Fungal Strain | Observed Activity | Source |

|---|---|---|---|

| 1,4-Benzoxazine analogues | Candida albicans | Appreciable antifungal activity | nih.gov |

| 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one derivative | Candida albicans | Good antifungal activity | researchgate.net |

| 1,4-Benzoxazin-3-one acylhydrazone derivatives | Gibberella zeae | Moderate to good inhibition | frontiersin.orgnih.gov |

| 1,4-Benzoxazin-3-one acylhydrazone derivatives | Pellicularia sasakii | Moderate to good inhibition | frontiersin.orgnih.gov |

Research into Anti-inflammatory and Analgesic Properties

Derivatives of benzoxazin-4-one have been a focal point of research for their potential to manage inflammation and pain. Studies have shown that these compounds can exhibit significant biological activity.

In one study, a series of novel benz[d] researchgate.netnih.gov-oxazin-4-one and quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic effects in animal models. researchgate.netmongoliajol.info Among the benzoxazinone derivatives, compound 3d , identified as 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] researchgate.netnih.govoxazin-4-one, demonstrated notable anti-inflammatory activity, with a 62.61% inhibition of rat paw edema. researchgate.netmongoliajol.infomongoliajol.info This compound also showed considerable analgesic effects, providing 62.36% protection in acetic acid-induced writhing tests. researchgate.netmongoliajol.infomongoliajol.info These findings suggest that benzoxazinone derivatives could be promising candidates for the development of new anti-inflammatory and analgesic agents. mongoliajol.info

Another area of research has explored 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety for their anti-inflammatory properties in microglial cells. nih.govnih.gov Certain compounds in this series were found to effectively reduce the production of nitric oxide (NO) and decrease the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are induced by lipopolysaccharides (LPS). nih.govnih.gov Furthermore, these derivatives were observed to downregulate the transcription and protein levels of inflammation-related enzymes iNOS and COX-2. nih.gov The anti-inflammatory mechanism appears to involve the activation of the Nrf2-HO-1 signaling pathway and a reduction in LPS-induced reactive oxygen species (ROS). nih.govnih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzoxazinone Derivatives

| Compound | Anti-inflammatory Activity (% inhibition of rat paw edema) | Analgesic Activity (% protection in acetic acid-induced writhings) |

|---|---|---|

| 3d (2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] researchgate.netnih.govoxazin-4-one) | 62.61% researchgate.netmongoliajol.infomongoliajol.info | 62.36% researchgate.netmongoliajol.infomongoliajol.info |

| 3a | Not specified | 67.26% mongoliajol.info |

Insecticidal and Larvicidal Efficacy Evaluations

The potential of benzoxazin-4-one derivatives and related heterocyclic compounds as insecticidal and larvicidal agents is an emerging area of study. While direct research on 2-undecyl-3,1-benzoxazin-4-one for this purpose is limited, studies on similar structures provide valuable insights.

For instance, research on 2-aryl-1,2-dihydroquinazolin-4-one derivatives, which share a heterocyclic core, has been conducted to evaluate their larvicidal activity against the malaria vector Anopheles arabiensis. nih.govresearchgate.net In these studies, various derivatives were tested, and some demonstrated significant mortality rates against the mosquito larvae. nih.gov The structure-activity relationship analysis indicated that the type and position of substituents on the aryl ring played a crucial role in their larvicidal efficacy. nih.gov

Separately, field efficacy studies on different larvicide products have been conducted to control multi-resistant Aedes aegypti populations. ird.fr These trials have assessed the performance of various chemical agents, such as pyriproxyfen, diflubenzuron, and spinosad, highlighting their residual efficacy in controlling mosquito larvae. ird.fr Although not directly involving benzoxazin-4-ones, this research underscores the ongoing need for novel and effective larvicidal compounds. ird.fr

Antioxidant Activity Assessments

The antioxidant potential of benzoxazin-4-one derivatives has also been a subject of scientific inquiry. These studies are crucial as oxidative stress is implicated in numerous diseases.

A study involving novel 2H-1,4-benzoxazin-3(4H)-one derivatives investigated their antioxidant capacity using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay. ekb.eg The results from this research indicated that the synthesized compounds exhibited a range of antioxidant activities. ekb.eg

Similarly, a combined experimental and computational study was conducted on synthetic heterocyclic quinazolinone-vanillin derivatives to evaluate their antioxidant properties. sapub.org This research found that some of the synthesized compounds demonstrated excellent scavenging capacity against DPPH and nitric oxide (NO) radicals, with some being more effective than the common antioxidant vanillin. sapub.org The antioxidant activity was attributed to the electron delocalization or hydrogen radical donating ability of the compounds. sapub.org

Furthermore, the introduction of a 1,2,3-triazole moiety into other molecular structures has been shown to yield compounds with notable antioxidant activity. nih.gov

Investigation of Receptor-Specific Antagonism (e.g., TRPV1)

The transient receptor potential vanilloid 1 (TRPV1), a key player in pain and inflammation pathways, has been identified as a target for benzoxazinone derivatives. wikipedia.orgnih.gov

Research into a series of 1,4-benzoxazin-3-one analogs led to the discovery of mode-selective TRPV1 antagonists. nih.gov These antagonists are of interest because they are predicted to minimize target-based adverse effects. nih.gov In one study, a specific antagonist, compound 36 , displayed potent and capsaicin-selective antagonism with an IC50 of 2.31 nM for blocking capsaicin (B1668287) activation. nih.gov This compound showed significantly less inhibition toward proton activation, indicating its selectivity. nih.gov Molecular modeling studies suggested that the compound's interaction with key amino acid residues within the receptor is critical for its binding and activity. nih.gov

The development of dual antagonists that target both TRPA1 and TRPV1 is also being explored as a novel approach to pain therapy. mdpi.com Hybrid analogs of TRPA1 and TRPV1 antagonists have been synthesized, with some compounds showing substantial dual-acting antagonism. mdpi.com

Structure Activity Relationship Sar Studies

Correlation of Substituent Effects at C-2 and N-3 Positions with Biological Potency

The biological potency of the 3,1-benzoxathiin-4-one scaffold is significantly modulated by the nature of substituents at the C-2 and N-3 positions. In analogous 3,1-benzoxazin-4-one systems, it has been observed that the introduction of alkyl groups at certain positions can enhance biological activity. For instance, studies on related benzoxazinones have indicated that alkyl groups on the benzene (B151609) ring (specifically at R5) can augment potency. researchgate.net Furthermore, electron-withdrawing groups at the C-2 position have been shown to positively influence the activity of these related compounds. researchgate.net

Table 1: Inferred Structure-Activity Relationships at C-2 and N-3 Positions

| Position | Substituent Type | Inferred Effect on Potency | Rationale based on Analogous Compounds |

| C-2 | Long alkyl chain (Undecyl) | Likely contributes to lipophilicity, potentially enhancing membrane permeability and receptor binding. | In related benzotriazinium series, potency increases with the number of carbon atoms in the N-alkyl side chain up to a certain point. nih.gov |

| N-3 | Hypothetical Alkyl/Aryl Substituents | Would significantly alter the electronic and steric profile, likely modulating biological activity. | Studies on N-alkyl-3,1-benzoxazin-2-ones demonstrate the feasibility of N-alkylation leading to diverse derivatives. |

Influence of Fused Heterocyclic Rings on Activity Profiles

The fusion of additional heterocyclic rings to the benzoxathiinone core is a common strategy in medicinal chemistry to explore new chemical space and modulate biological activity. While specific examples of fused ring systems built upon 2-Undecyl-3,1-benzoxathiin-4-one are not documented in available literature, the principles can be inferred from related scaffolds. For instance, the synthesis of various fused 1,3-thiazoles and 1,3-thiazines has been reported, indicating the chemical tractability of such modifications.

Table 2: Potential Influence of Fused Heterocyclic Rings on the Benzoxathiinone Scaffold

| Fused Ring Type | Potential Impact on Physicochemical Properties | Inferred Effect on Biological Activity Profile |

| Fused Aromatic Heterocycle (e.g., Thiazole (B1198619), Pyrazole) | Increased rigidity, altered electronic distribution, potential for π-π stacking interactions. | Potential for enhanced target binding affinity and selectivity. |

| Fused Non-Aromatic Heterocycle (e.g., Piperidine, Morpholine) | Increased conformational flexibility, introduction of hydrogen bond donors/acceptors. | Potential for improved solubility and altered pharmacokinetic profile. |

Impact of the Undecyl Aliphatic Chain on Receptor Binding and Biological Response

The long, lipophilic undecyl chain at the C-2 position is a defining feature of this compound and is expected to play a crucial role in its interaction with biological targets. The length and lipophilicity of alkyl chains are well-known to influence the biological activity of many drug molecules. In a series of N-alkyl-1,2,3-benzotriazinium iodides, the potency was observed to increase with the length of the N-alkyl side chain, reaching a maximum at the n-butyl homologue, suggesting a correlation between lipid solubility and biological activity. nih.gov

Stereochemical Considerations and Conformational Flexibility in Activity Modulation

The potential for stereoisomerism in this compound arises if a substituent is introduced at the N-3 position, creating a chiral center at C-2. In such a case, the resulting enantiomers or diastereomers could exhibit different biological activities. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can have distinct pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.

The conformational flexibility of the benzoxathiinone ring system, along with the rotatable bonds of the undecyl chain, will also influence the molecule's ability to adopt a bioactive conformation. The specific three-dimensional arrangement of the atoms is critical for optimal interaction with a biological target. While detailed conformational analysis of this compound is not available, studies on related heterocyclic systems emphasize the importance of molecular shape and rigidity in determining biological outcomes. The presence of the bulky undecyl group will likely impose certain conformational preferences on the molecule, which in turn could be a key factor in its activity profile.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the interaction. For 2-Undecyl-3,1-benzoxathiin-4-one, docking simulations can elucidate its potential binding modes within the active sites of various enzymes or receptors, which is a critical step in identifying potential therapeutic targets.

While specific docking studies on this compound are not extensively documented, research on analogous benzoxazinone (B8607429) derivatives provides a framework for understanding its potential interactions. For instance, studies on similar heterocyclic compounds have shown that interactions are often governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. researchgate.net In the case of this compound, the long undecyl chain is expected to play a significant role in establishing hydrophobic interactions within a receptor's binding pocket.

Molecular docking studies on related benzoxazin-4-one derivatives have revealed significant binding affinities with various protein targets. For example, certain derivatives have shown strong interactions with receptors like HSP70 and HSP90, with binding energies indicating stable complex formation. nih.gov The primary forces stabilizing these interactions often include Van der Waals forces and various forms of pi-stacking and hydrogen bonding. nih.gov Similarly, docking of benzoxazin-3-one (B8392483) derivatives into the active site of E. coli DNA gyrase has identified key amino acid residues crucial for binding. ijpsjournal.com

Table 1: Illustrative Molecular Docking Data for Benzoxazinone Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) |

| Benzoxazin-4-one derivatives | Caspase protein | Leucine | -7.4 |

| 2,3-Substituted-benzooxazin-4-one | Dihydrofolate reductase | Not specified | High affinity |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | E. coli DNA gyrase | Not specified | -6.585 |

This table presents data from studies on related benzoxazinone compounds to illustrate the application and potential outcomes of molecular docking studies. The data does not represent results for this compound.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its molecular geometry, electronic properties, and chemical reactivity.

DFT studies on related benzoxazine (B1645224) and benzoxazole (B165842) derivatives have been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. These calculations can also predict the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack by analyzing the distribution of electron density. researchgate.net

Table 2: Example of DFT-Calculated Properties for a Related Heterocyclic Compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table is a hypothetical representation of data that could be obtained for a compound like this compound based on typical values for similar organic molecules. It does not represent actual calculated data for this specific compound.

Homology Modeling in Receptor-Ligand Interaction Studies

When the experimental 3D structure of a target receptor is unavailable, homology modeling can be used to construct a model based on the known structure of a related homologous protein. nih.gov This approach is particularly valuable for studying the interaction of ligands like this compound with novel or less-characterized biological targets.

The process involves identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating it. nih.govnih.gov Once a reliable homology model of a receptor is built, it can be used in molecular docking simulations to predict how this compound might bind. unict.it This combined approach of homology modeling and docking has been successfully used to identify novel ligands for various receptors, including G-protein coupled receptors. unc.edunih.gov For example, a homology model of the dopamine (B1211576) D3 receptor was used in a large-scale docking screen to discover new ligands. unc.edu Similarly, this technique could be applied to investigate the potential interactions of this compound with receptors for which no crystal structure exists.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of benzoxathiin-4-one derivatives, including variations of the alkyl chain at the 2-position, a QSAR model could be developed to predict their activity against a specific biological target. The model would use various molecular descriptors, such as steric, electronic, and hydrophobic properties, to correlate with the observed biological activity. nih.gov Studies on other heterocyclic compounds, such as benzoxazole and benzotriazine derivatives, have successfully employed QSAR to build predictive models for their biological activities. researchgate.netnih.gov These models can guide the design of new derivatives of this compound with potentially enhanced activity. For example, a QSAR study on benzoxazinone allelochemicals and their transformation products was able to generate models with good internal predictive ability for their toxicity. nih.govacs.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another crucial tool in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand or the receptor's binding site. This model can then be used to search large compound databases in a process called virtual screening to identify other molecules that fit the pharmacophore and are therefore likely to be active. nih.govmdpi.com For this compound, if it shows significant activity against a particular target, a pharmacophore model could be developed based on its key interaction features. This model would be instrumental in discovering new and structurally diverse compounds with similar biological activity, a process often referred to as "scaffold hopping". nih.gov The use of pharmacophore models in virtual screening has proven to be a successful strategy for identifying novel inhibitors for various targets. nih.gov

Future Research Directions and Perspectives

Rational Design and Synthesis of Next-Generation 2-Undecyl-3,1-benzoxazin-4-one Analogues

Future research will likely focus on the rational design and synthesis of novel analogues of 2-Undecyl-3,1-benzoxazin-4-one to explore and optimize potential therapeutic properties. Benzoxazinones are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net Synthetic strategies for creating analogues often involve modifications of the core structure to enhance efficacy and selectivity.

Key synthetic approaches for benzoxazin-4-one derivatives that could be adapted include:

One-pot multicomponent reactions: These efficient reactions can generate diverse libraries of compounds from simple starting materials.

Transition-metal catalyzed cross-coupling reactions: Techniques like Buchwald-Hartwig amination can be used to introduce a variety of aryl or alkyl groups. mdpi.com

Modifications of anthranilic acid precursors: Anthranilic acids are common starting materials for benzoxazin-4-ones, and their functionalization allows for the introduction of diverse substituents. mdpi.comnih.govmdpi.comrsc.org

The design of next-generation analogues would be guided by computational modeling and structure-activity relationship (SAR) studies to predict how modifications to the undecyl chain or the benzoxazinone (B8607429) core could influence biological activity. For instance, altering the length and branching of the alkyl chain or introducing various substituents on the aromatic ring could modulate properties like target binding and metabolic stability.

Exploration of Novel Molecular Targets for Therapeutic Intervention

A crucial area of future research will be the identification and validation of novel molecular targets for 2-Undecyl-3,1-benzoxathiin-4-one and its analogues. The broader class of 1,4-benzoxazinones has shown activity against various biological targets, suggesting a rich field for exploration. researchgate.net For example, some benzoxazin-4-one derivatives have been identified as inhibitors of serine proteases like cathepsin G, which is implicated in inflammatory diseases. nih.gov

Future studies would likely employ a combination of techniques to uncover new targets:

Affinity chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.

Computational target prediction: In silico methods to screen for potential protein targets based on the compound's structure.

Phenotypic screening: Observing the effects of the compound on cells or organisms to infer its mechanism of action and potential targets.

Identifying the molecular targets is the first step toward understanding the therapeutic potential of these compounds for various diseases, including cancer, inflammation, and infectious diseases. nih.gov

Integration of High-Throughput Screening and Combinatorial Chemistry in Discovery

To accelerate the discovery of potent and selective analogues, the integration of high-throughput screening (HTS) and combinatorial chemistry will be essential. researchgate.netcombichemistry.comnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be efficiently tested for biological activity using HTS. researchgate.netresearchgate.net

This integrated approach offers several advantages:

Rapid identification of lead compounds: Screening thousands of compounds quickly can identify initial hits for further development. combichemistry.com

Efficient exploration of structure-activity relationships: The data from HTS of a combinatorial library can provide valuable insights into how chemical structure affects biological activity.

Optimization of drug-like properties: This approach can be used to fine-tune compounds for improved potency, selectivity, and pharmacokinetic properties. researchgate.net

The development of new HTS assays, including cell-based and biochemical assays, will be critical for evaluating the large number of compounds generated through combinatorial synthesis. combichemistry.comnih.gov

Development of Advanced Methodologies for Mechanistic Elucidation of Biological Activities

A deep understanding of how this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. Future research will need to employ advanced methodologies to elucidate their mechanisms of action.

Key areas of investigation will include:

Structural biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its molecular target.

Biophysical techniques: Employing methods such as surface plasmon resonance and isothermal titration calorimetry to quantify the binding affinity and kinetics of the compound-target interaction.

Systems biology approaches: Utilizing genomics, proteomics, and metabolomics to understand the broader effects of the compound on cellular pathways and networks. nih.gov

These advanced methodologies will provide a detailed picture of the molecular interactions and cellular consequences of treatment with these compounds, guiding their further development and potential clinical applications. The study of related heterocyclic systems, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, though under-investigated, also points to the synthetic and pharmacological potential that can be unlocked with focused research. nuph.edu.ua

Q & A

[Basic] What synthetic routes are commonly used to prepare 2-Undecyl-3,1-benzoxathiin-4-one, and what are their typical yields?

The compound is synthesized via acid chloride intermediates. For example, 2-methylene-4H-3,1-benzoxathiin-4-one can be prepared by reacting 2-(acetylthio)benzoic acid with amines in the presence of condensation reagents, though yields are often low (e.g., 28% in one case due to byproduct formation). Alternative methods include mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, which improves efficiency for related benzoxathiinones. Reaction conditions, such as solvent choice and reagent stoichiometry, critically influence yield and purity .

[Advanced] How can the double bond configuration in 2-alkylidene-4H-3,1-benzoxathiin-4-one derivatives be determined experimentally?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR coupling constants, is essential for determining E/Z isomerism. Nuclear Overhauser effect (NOE) experiments can further resolve spatial arrangements. For unambiguous confirmation, X-ray crystallography is recommended, as demonstrated in structural studies of related 2-phenyl derivatives .

[Basic] What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- Chromatography (HPLC, TLC) for purity assessment.

- Spectroscopy : IR for functional group analysis, NMR for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography for absolute configuration determination, as applied to analogous benzoxathiinones .

[Advanced] How should researchers address unexpected byproducts, such as 2-benzoyl-4H-3,1-benzoxathiin-4-one, during synthesis?

Unexpected byproducts require systematic analysis:

Isolation : Use column chromatography or recrystallization.

Characterization : Combine NMR, MS, and X-ray crystallography (if crystals form).

Mechanistic investigation : Probe reaction conditions (e.g., solvent, temperature) to identify pathways leading to byproducts. For example, phenylglyoxal hydrate reactions may deviate due to competing cyclization pathways .

[Basic] What purification strategies optimize the isolation of this compound from complex reaction mixtures?

- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Use solvents like ethanol or dichloromethane-hexane mixtures.

- Monitoring : TLC with UV visualization ensures fraction collection accuracy .

[Advanced] What factors contribute to contradictory data in stereochemical assignments of benzoxathiinone derivatives?

Discrepancies often arise from:

- Dynamic equilibria : Interconversion of E/Z isomers under ambient conditions.

- Crystallographic limitations : Poor crystal quality or solvent inclusion.

- Spectroscopic misinterpretation : Overlapping signals in NMR. Mitigate by combining NOE, variable-temperature NMR, and computational modeling (e.g., DFT) .

[Basic] How do reaction conditions influence the regioselectivity of 4H-3,1-benzoxathiin-4-one formation?

Regioselectivity is controlled by:

- Electrophilic reactivity : Electron-deficient carbonyl groups favor nucleophilic attack at specific positions.

- Catalysts : Acidic or basic conditions alter intermediate stability.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

[Advanced] What computational methods validate the electronic and geometric properties of this compound?

Density functional theory (DFT) calculations predict:

- Electron distribution : HOMO/LUMO energies for reactivity assessment.

- Geometric optimization : Compare computed bond lengths/angles with crystallographic data.

- Reaction pathway modeling : Simulate intermediates to rationalize experimental outcomes .

[Basic] What safety precautions are essential when handling 4H-3,1-benzoxathiin-4-one derivatives?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents.

- Waste disposal : Follow institutional guidelines for organic solvents and sulfur-containing byproducts .

[Advanced] How can mechanistic studies resolve contradictions in the formation pathways of benzoxathiinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.